molecular formula C20H30O2 B1616146 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one CAS No. 604-26-2

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one

Cat. No.: B1616146
CAS No.: 604-26-2
M. Wt: 302.5 g/mol
InChI Key: KROXBRXHRBCDNO-IFMMWYRXSA-N
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Description

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one: is a synthetic steroid compound. It is a white crystalline solid at room temperature and is known for its strong steroidal properties .

Mechanism of Action

Target of Action

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one is a synthetic steroid compound . It is often used as an intermediate in drug synthesis and as a precursor for synthetic steroid hormones . The primary targets of this compound are likely to be steroid hormone receptors, given its structural similarity to natural steroid hormones.

Biochemical Analysis

Biochemical Properties

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with androgen receptors, influencing the activity of enzymes involved in steroid metabolism. These interactions are essential for its role as a precursor in the synthesis of other steroid hormones .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate androgen receptors, leading to changes in gene expression that promote anabolic effects in muscle cells. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in energy production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with androgen receptors. Upon binding, it can either inhibit or activate specific enzymes, leading to changes in gene expression. This compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit anabolic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are critical for determining safe and effective dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 5-alpha reductase and aromatase, which are crucial for its conversion to other steroid hormones. These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound exerts its effects in the appropriate cellular context .

Comparison with Similar Compounds

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one can be compared with other similar steroid compounds such as:

Properties

IUPAC Name

(1S,8R,9S,10R,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXBRXHRBCDNO-IFMMWYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209152
Record name 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-26-2
Record name 1α-Methyltestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1alpha-Methyltestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxy-1α-methylandrost-4-ene-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1.ALPHA.-METHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04HE5JTH63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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